Cas no 835618-80-9 (1,4-Benzenediamine, N,N,N',N'-tetrakis(4-ethenylphenyl)-)
835618-80-9 structure
Product Name:1,4-Benzenediamine, N,N,N',N'-tetrakis(4-ethenylphenyl)-
CAS No:835618-80-9
MF:C38H32N2
MW:516.674089431763
CID:669392
PubChem ID:58113529
Update Time:2025-04-19
1,4-Benzenediamine, N,N,N',N'-tetrakis(4-ethenylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzenediamine, N,N,N',N'-tetrakis(4-ethenylphenyl)-
- 1-N,1-N,4-N,4-N-tetrakis(4-ethenylphenyl)benzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrakis(4-ethenylphenyl)benzene-1,4-diamine
- 835618-80-9
- DTXSID50728828
- SCHEMBL12925510
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- Inchi: 1S/C38H32N2/c1-5-29-9-17-33(18-10-29)39(34-19-11-30(6-2)12-20-34)37-25-27-38(28-26-37)40(35-21-13-31(7-3)14-22-35)36-23-15-32(8-4)16-24-36/h5-28H,1-4H2
- InChI Key: BBBIOQGTANNNKY-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C=C)=CC=1)(C1C=CC(C=C)=CC=1)C1C=CC(=CC=1)N(C1C=CC(C=C)=CC=1)C1C=CC(C=C)=CC=1
Computed Properties
- Exact Mass: 516.256549029g/mol
- Monoisotopic Mass: 516.256549029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 40
- Rotatable Bond Count: 10
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.5
- Topological Polar Surface Area: 6.5Ų
1,4-Benzenediamine, N,N,N',N'-tetrakis(4-ethenylphenyl)- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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